Cas no 912670-02-1 (3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol)

3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol is a benzofuran derivative with notable applications in organic synthesis and pharmaceutical research. Its rigid benzofuran core, combined with the hydroxyl group at the 6-position, provides a versatile scaffold for further functionalization. The 3,3-dimethyl substitution enhances steric stability, making it useful in the development of bioactive compounds. This compound is particularly valued for its potential as an intermediate in the synthesis of heterocyclic molecules, including antioxidants and enzyme inhibitors. Its well-defined structure and reactivity profile make it a reliable building block for medicinal chemistry and material science applications. High purity and consistent quality are critical for its performance in research and industrial processes.
3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol structure
912670-02-1 structure
Product name:3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol
CAS No:912670-02-1
MF:C10H12O2
MW:164.201083183289
MDL:MFCD24715359
CID:1961262
PubChem ID:21485219

3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol Chemical and Physical Properties

Names and Identifiers

    • 6-Benzofuranol, 2,3-dihydro-3,3-dimethyl-
    • 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol
    • DB-356575
    • CS-0128067
    • KNDBEMPTKKKYOJ-UHFFFAOYSA-N
    • SCHEMBL281668
    • 912670-02-1
    • 3,3-dimethyl-2H-1-benzofuran-6-ol
    • EN300-3200895
    • 3,3-Dimethyl-2,3-dihydrobenzofuran-6-ol
    • MDL: MFCD24715359
    • Inchi: InChI=1S/C10H12O2/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,11H,6H2,1-2H3
    • InChI Key: KNDBEMPTKKKYOJ-UHFFFAOYSA-N
    • SMILES: CC1(COC2=C1C=CC(=C2)O)C

Computed Properties

  • Exact Mass: 164.083729621g/mol
  • Monoisotopic Mass: 164.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 29.5Ų

3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3200895-1g
3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol
912670-02-1
1g
$1357.0 2023-09-04
1PlusChem
1P028ZS3-1g
3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol
912670-02-1 95%
1g
$1740.00 2024-04-20
Enamine
EN300-3200895-1.0g
3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol
912670-02-1
1.0g
$1357.0 2023-07-10
Aaron
AR02900F-10g
3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol
912670-02-1 95%
10g
$8051.00 2023-12-15
Enamine
EN300-3200895-0.25g
3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol
912670-02-1
0.25g
$672.0 2023-09-04
Enamine
EN300-3200895-0.5g
3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol
912670-02-1
0.5g
$1058.0 2023-09-04
Enamine
EN300-3200895-5.0g
3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol
912670-02-1
5.0g
$3935.0 2023-07-10
Enamine
EN300-3200895-10.0g
3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol
912670-02-1
10.0g
$5837.0 2023-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1198707-1g
3,3-Dimethyl-2,3-dihydrobenzofuran-6-ol
912670-02-1 98%
1g
¥18281.00 2024-04-25
1PlusChem
1P028ZS3-50mg
3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol
912670-02-1 95%
50mg
$452.00 2024-04-20

3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol Related Literature

Additional information on 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol

Introduction to 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol (CAS No. 912670-02-1)

3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol, identified by the Chemical Abstracts Service Number (CAS No.) 912670-02-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic alcohol belongs to the benzofuran family, a class of molecules known for their diverse biological activities and structural versatility. The presence of two methyl groups at the 3-position and a hydroxyl group at the 6-position imparts unique electronic and steric properties to this compound, making it a subject of considerable interest in synthetic chemistry and drug discovery.

The benzofuran core is a privileged scaffold in medicinal chemistry, frequently employed in the design of bioactive molecules due to its ability to engage with various biological targets. The structural motif is prevalent in natural products and pharmacologically active agents, underscoring its importance. 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol represents a derivative that has been explored for its potential therapeutic applications, particularly in the context of developing novel scaffolds for drug development.

In recent years, there has been a surge in research focused on heterocyclic compounds as pharmacophores. The benzofuran scaffold, with its aromaticity and ability to form hydrogen bonds via the hydroxyl group, offers a versatile platform for medicinal chemists. 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol has been investigated for its pharmacological profile, showing promise as a precursor or intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

One of the key areas of interest in the study of 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol is its role as a building block in the synthesis of biologically active compounds. Researchers have leveraged its structural features to develop derivatives with enhanced binding affinity and selectivity towards specific biological targets. For instance, modifications at the 2-position or 4-position of the benzofuran ring have been explored to optimize pharmacokinetic properties and improve metabolic stability.

The synthesis of 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the formation of the dihydropyranone core followed by functionalization at the 6-position to introduce the hydroxyl group. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to achieve high yields and enantioselectivity in these transformations.

Recent advancements in computational chemistry have further enhanced our understanding of 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol's reactivity and interactions. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These insights are crucial for designing more effective drugs and optimizing lead compounds for clinical development.

The pharmacological evaluation of 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol has revealed several interesting properties. Preclinical studies have suggested that this compound exhibits moderate activity against certain enzymatic targets and may have potential applications in treating inflammatory diseases or neurological disorders. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential.

Given its structural complexity and biological relevance, 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol represents an attractive candidate for further investigation. Ongoing studies aim to explore new synthetic routes that improve scalability and yield while maintaining high purity standards. Additionally, efforts are underway to develop novel derivatives with enhanced pharmacological properties through rational drug design strategies.

The role of CAS No. 912670-02-1 in academic and industrial research underscores its significance as a key intermediate in organic synthesis. Its availability through specialized chemical suppliers has facilitated its use in various research projects across different disciplines. As our understanding of heterocyclic chemistry continues to evolve, compounds like 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol will remain integral to advancing pharmaceutical sciences.

In conclusion, 912670 -02 - 1

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